Cas no 183739-65-3 (3-Formyl-N-methylbenzamide)

3-Formyl-N-methylbenzamide is a versatile aromatic aldehyde derivative with the molecular formula C9H9NO2. It features a formyl group at the 3-position of the benzene ring and an N-methylamide substituent, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound’s reactive aldehyde group enables participation in condensation, reduction, and nucleophilic addition reactions, while the N-methylamide moiety enhances solubility and stability. Its well-defined structure and high purity make it suitable for use in the preparation of heterocyclic compounds, agrochemicals, and bioactive molecules. The product is characterized by consistent quality, reliable performance, and compatibility with a range of synthetic protocols.
3-Formyl-N-methylbenzamide structure
3-Formyl-N-methylbenzamide structure
Product Name:3-Formyl-N-methylbenzamide
CAS No:183739-65-3
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD09758971
CID:114169
PubChem ID:22051433
Update Time:2025-10-31

3-Formyl-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3-formyl-N-methyl-
    • 3-formyl-N-methylbenzamide
    • 3-FORMYL-N-METHYL-BENZAMIDE
    • Benzamide, 3-formyl-N-methyl- (9CI)
    • Z1068186274
    • 183739-65-3
    • A934915
    • RUAHSNUDSPSSSD-UHFFFAOYSA-N
    • EN300-1387291
    • 3-(methylamino-carbonyl)-benzaldehyde
    • SCHEMBL62779
    • CS-0374043
    • AKOS006228148
    • LS-11014
    • DTXSID80622027
    • MFCD09758971
    • 3-Formyl-N-methylbenzamide
    • MDL: MFCD09758971
    • Inchi: 1S/C9H9NO2/c1-10-9(12)8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12)
    • InChI Key: RUAHSNUDSPSSSD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=O)C=1)NC

Computed Properties

  • Exact Mass: 163.06337
  • Monoisotopic Mass: 163.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.17

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3-Formyl-N-methylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:183739-65-3)3-Formyl-N-methylbenzamide
Order Number:A934915
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:16
Price ($):456.0
Email:sales@amadischem.com

Additional information on 3-Formyl-N-methylbenzamide

Recent Advances in the Study of 3-Formyl-N-methylbenzamide (CAS: 183739-65-3) in Chemical Biology and Pharmaceutical Research

3-Formyl-N-methylbenzamide (CAS: 183739-65-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its formyl and N-methylamide functional groups, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a building block in organic synthesis. Recent studies have explored its reactivity, biological activity, and potential therapeutic applications, making it a focal point for researchers in the field.

One of the key areas of investigation has been the role of 3-Formyl-N-methylbenzamide in the synthesis of novel heterocyclic compounds. Researchers have utilized its formyl group as a reactive site for condensation reactions, leading to the formation of imines and other derivatives with potential pharmacological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Formyl-N-methylbenzamide as a precursor in the synthesis of quinazoline derivatives, which exhibited potent inhibitory effects against tyrosine kinases involved in cancer progression.

In addition to its synthetic utility, 3-Formyl-N-methylbenzamide has been investigated for its direct biological effects. Recent in vitro studies have revealed its ability to modulate specific enzymatic pathways, particularly those involving proteases and oxidoreductases. A study conducted by a team at the University of Cambridge highlighted its inhibitory activity against cathepsin B, a protease implicated in tumor metastasis and inflammatory diseases. These findings suggest that 3-Formyl-N-methylbenzamide could serve as a lead compound for the development of new therapeutic agents targeting these pathways.

The pharmacokinetic properties of 3-Formyl-N-methylbenzamide have also been a subject of recent research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as a drug candidate. Preliminary data indicate that the compound exhibits moderate bioavailability and stability under physiological conditions, though further optimization may be required to enhance its therapeutic efficacy. Researchers are currently exploring structural modifications to improve its pharmacokinetic and pharmacodynamic properties.

Another notable application of 3-Formyl-N-methylbenzamide is in the field of chemical proteomics. Its reactive formyl group allows for selective labeling of proteins, enabling researchers to study protein-ligand interactions and identify novel drug targets. A recent publication in Nature Chemical Biology detailed the use of 3-Formyl-N-methylbenzamide-based probes to map the interactome of a specific class of enzymes, providing valuable insights into their functional roles in disease mechanisms.

Despite these advancements, challenges remain in the development and application of 3-Formyl-N-methylbenzamide. Issues such as selectivity, toxicity, and scalability of synthesis need to be addressed to fully realize its potential. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and translate the findings into clinical applications.

In conclusion, 3-Formyl-N-methylbenzamide (CAS: 183739-65-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique chemical properties and biological activities make it a valuable tool for drug discovery and development. Ongoing studies continue to uncover new applications and mechanisms of action, positioning this molecule as a key player in future therapeutic innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:183739-65-3)3-Formyl-N-methylbenzamide
A934915
Purity:99%
Quantity:1g
Price ($):456.0
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